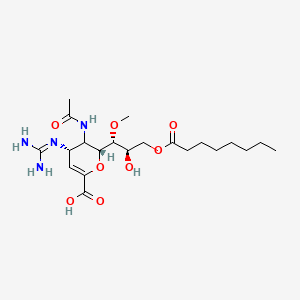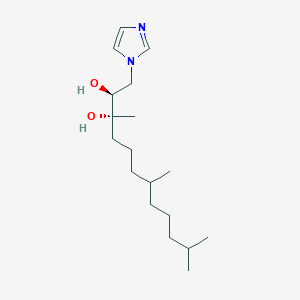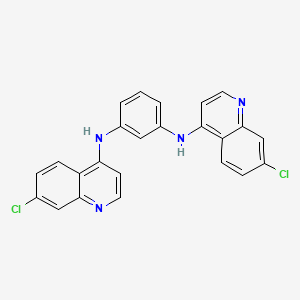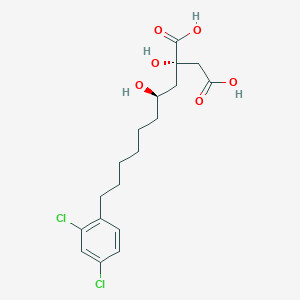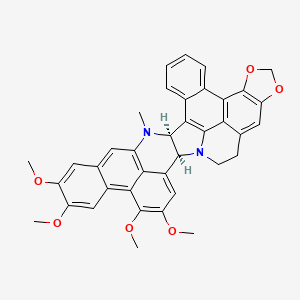
Phoenicanthusine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phoenicanthusine is a natural product found in Phoenicanthus obliquus with data available.
科学的研究の応用
Discovery and Structural Elucidation
Phoenicanthusine, a dimeric aporphine alkaloid, was first isolated from the stem bark of Phoenicanthus obliqua. Its unique structure, being the first example of a N-6--C-4' and C-7--C-5' linked dimeric aporphine alkaloid, was elucidated using various NMR and HRMS studies. This discovery expanded the understanding of alkaloid structures in natural products (Wijeratne et al., 2001).
Potential Pharmacological Applications
While specific studies focusing on the pharmacological applications of Phoenicanthusine are limited, research in the broader field of herbal psychopharmacology provides insights. For example, studies on various psychotropic herbal medicines have revealed their potential in treating mood, anxiety, and sleep disorders, highlighting the role of phytochemicals in mental health. Phoenicanthusine, as a unique alkaloid, could be a subject of interest in future research in this area (Sarris et al., 2011).
Broader Implications in Ethnopharmacology
In the context of ethnopharmacology, the discovery and study of compounds like Phoenicanthusine contribute to understanding the medicinal uses of plants. Ethnopharmacology explores the traditional uses of plants and their derivatives, and compounds like Phoenicanthusine provide valuable insights into the pharmacological potential of natural products (Gilani & Atta-ur-rahman, 2005).
特性
製品名 |
Phoenicanthusine |
|---|---|
分子式 |
C38H32N2O6 |
分子量 |
612.7 g/mol |
IUPAC名 |
(2S,17S)-8,9,13,14-tetramethoxy-3-methyl-24,26-dioxa-3,18-diazadecacyclo[19.13.2.14,12.02,17.06,11.018,35.023,27.028,36.029,34.016,37]heptatriaconta-1(35),4(37),5,7,9,11,13,15,21,23(27),28(36),29,31,33-tetradecaene |
InChI |
InChI=1S/C38H32N2O6/c1-39-24-12-19-14-25(41-2)26(42-3)15-22(19)32-30(24)23(16-27(43-4)37(32)44-5)34-36(39)33-21-9-7-6-8-20(21)31-29-18(10-11-40(34)35(29)33)13-28-38(31)46-17-45-28/h6-9,12-16,34,36H,10-11,17H2,1-5H3/t34-,36-/m0/s1 |
InChIキー |
MEVPVZCCMPLQMI-GIWKVKTRSA-N |
異性体SMILES |
CN1[C@@H]2[C@H](C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
正規SMILES |
CN1C2C(C3=CC(=C(C4=C5C=C(C(=CC5=CC1=C34)OC)OC)OC)OC)N6CCC7=CC8=C(C9=C7C6=C2C1=CC=CC=C19)OCO8 |
同義語 |
phoenicanthusine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



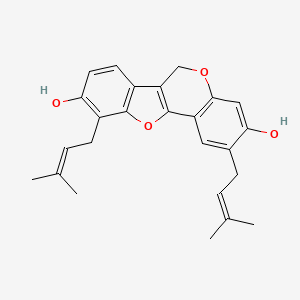
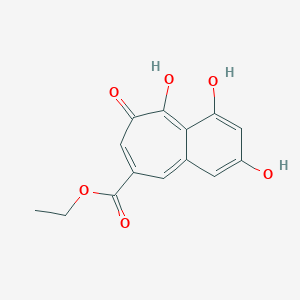
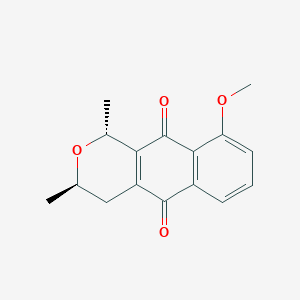
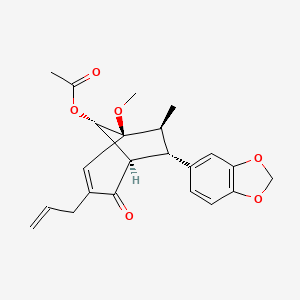
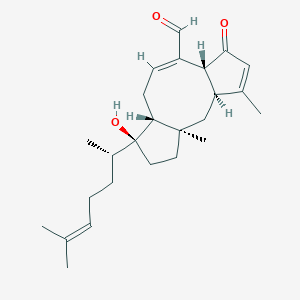
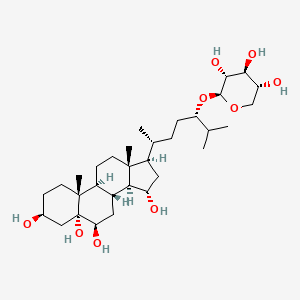
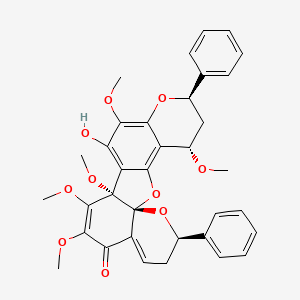
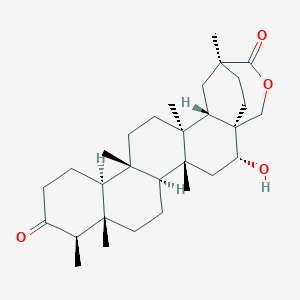
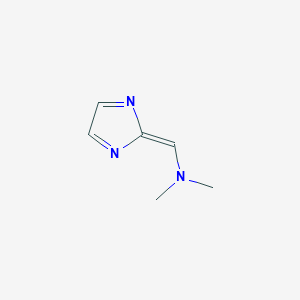
![2-(Hydroxymethyl)-3-[(E)-1-pentenyl]phenol](/img/structure/B1245067.png)
